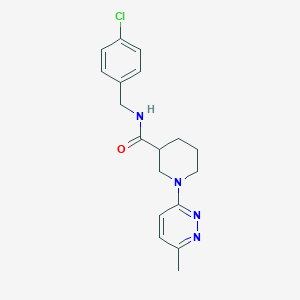

3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Another method involves the catalytic protodeboronation of alkyl boronic esters .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied, and it was found that when brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Aplicaciones Científicas De Investigación

Reactions and Synthesis

One study explores the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, highlighting an unexpected Eschenmoser coupling reaction and the formation of various products through base-catalyzed decomposition of α-thioiminium or isothiouronium salts (Kammel et al., 2015). Similarly, the iodine(III)-mediated umpolung of bromide salts for the ethoxybromination of enamides demonstrates a versatile synthetic route to α-bromo hemiaminals, which can undergo further transformations (Nocquet‐Thibault et al., 2013).

Pharmacological Potentials

Research into pharmacologically active benzo[b]thiophen derivatives shows the synthesis of compounds with potential for pharmacological evaluation, contributing to the development of new therapeutic agents (Chapman et al., 1973). Another study involves the synthesis of novel oxazol-5(4H)-ones with potential pharmacological properties, emphasizing the importance of these compounds in medicinal chemistry (Rosca, 2020).

Molecular Electronics

The field of molecular electronics benefits from research on the synthesis of aryl bromides as building blocks for thiol end-capped molecular wires, showcasing the relevance of brominated compounds in the development of electronic materials (Stuhr-Hansen et al., 2005).

Direcciones Futuras

The future directions for the study of “3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide” and similar compounds could involve further exploration of their potential applications in medicine, functional materials, and photoresponsive dyes . Additionally, more research could be done to improve the synthesis methods and understand the mechanisms of action of these compounds .

Mecanismo De Acción

Target of Action

It’s worth noting that both indole and thiophene derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole and thiophene derivatives, interact with their targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction .

Biochemical Pathways

Indole and thiophene derivatives, which share structural similarities with the compound, have been shown to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds, such as indole and thiophene derivatives, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-18-13(11-5-6-19-9-11)8-16-14(17)10-3-2-4-12(15)7-10/h2-7,9,13H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGJFZFEXCEGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2764665.png)

![N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2764667.png)

![1-(4-bromophenyl)-5-(3,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2764668.png)

![9-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2764671.png)

![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2764672.png)

![3-[(Difluoromethoxy)methyl]piperidine hydrochloride](/img/structure/B2764675.png)

![N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2764677.png)